molecular formula C25H23N3O3 B2612421 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol CAS No. 877792-66-0

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol

Cat. No.: B2612421
CAS No.: 877792-66-0
M. Wt: 413.477
InChI Key: MSFGCPHGDLBNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with amino and methoxyphenyl groups, as well as a phenol ring substituted with a methoxy group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol typically involves multi-step organic reactionsThe phenol ring is then introduced via etherification with 2-methylphenol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets. For example, it has been shown to inhibit Aurora kinase A, a protein involved in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(2-methylphenyl)methoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit Aurora kinase A makes it a valuable compound for cancer research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-5-3-4-6-18(16)15-31-20-11-12-21(23(29)13-20)24-22(14-27-25(26)28-24)17-7-9-19(30-2)10-8-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGCPHGDLBNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.